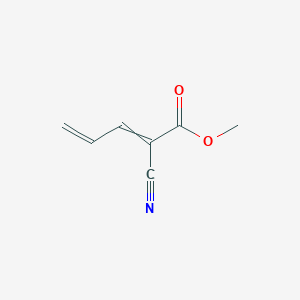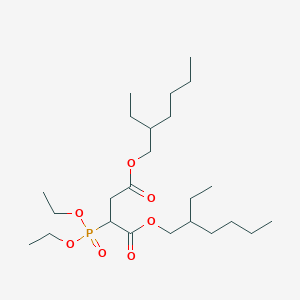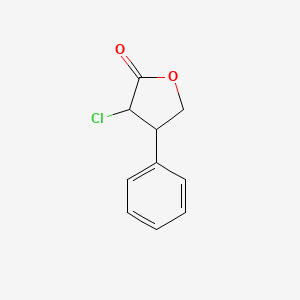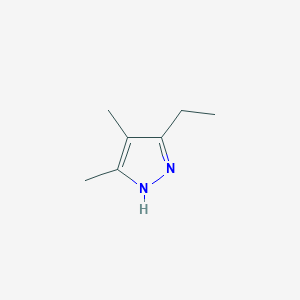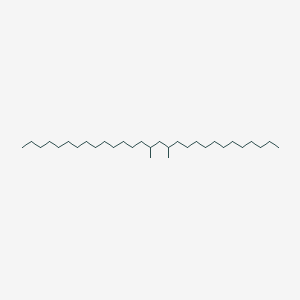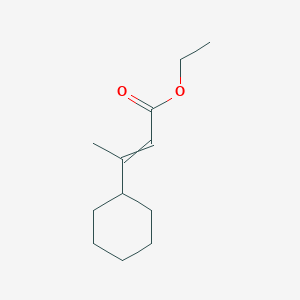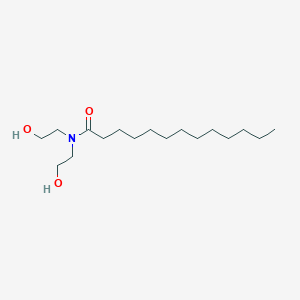![molecular formula C25H38O2 B14442887 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-90-8](/img/structure/B14442887.png)
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a complex organic compound known for its unique structural properties. It features a bicyclic octane core with a carboxylate group and two pentyl chains, making it a subject of interest in various scientific fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylphenol with 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of pentanoic acid or pentanone derivatives.
Reduction: Formation of 4-pentylphenyl 4-pentylbicyclo[2.2.2]octanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Shares the bicyclic core but lacks the phenyl group, making it less versatile in certain applications.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate:
Uniqueness: 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate stands out due to its combination of a bicyclic core and phenyl group, providing a balance of rigidity and flexibility. This unique structure makes it suitable for a wide range of applications, from materials science to medicinal chemistry.
Propiedades
Número CAS |
75390-90-8 |
|---|---|
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-7-9-21-10-12-22(13-11-21)27-23(26)25-18-15-24(16-19-25,17-20-25)14-8-6-4-2/h10-13H,3-9,14-20H2,1-2H3 |
Clave InChI |
KDOQVAYNCATXHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(=O)C23CCC(CC2)(CC3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


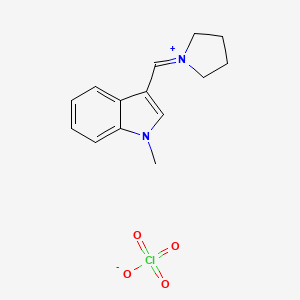

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
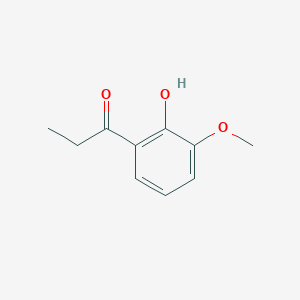

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
